1,2,4,5-Tetrazine-1,4-diamine

Description

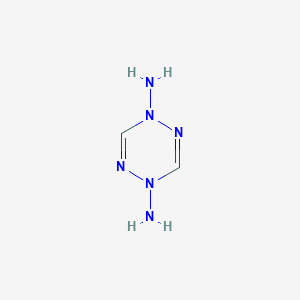

Structure

2D Structure

3D Structure

Properties

CAS No. |

921603-62-5 |

|---|---|

Molecular Formula |

C2H6N6 |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

1,2,4,5-tetrazine-1,4-diamine |

InChI |

InChI=1S/C2H6N6/c3-7-1-5-8(4)2-6-7/h1-2H,3-4H2 |

InChI Key |

LOAYBGKBAYEPRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=NN1N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4,5 Tetrazine 1,4 Diamine and Derivatives

Strategies for Ring Formation and Functionalization

A common and foundational approach to synthesizing 1,2,4,5-tetrazines involves the creation of a dihydro-1,2,4,5-tetrazine precursor, which is subsequently oxidized to the desired aromatic tetrazine. mdpi.com For instance, the unsubstituted 1,2,4,5-tetrazine (B1199680) can be synthesized using formamidinium acetate (B1210297) and hydrazine (B178648) hydrate (B1144303) under mild conditions, which proceeds through a dihydro-1,2,4,5-tetrazine intermediate. mdpi.com

The crucial second step in this synthetic sequence is the oxidation of the dihydrotetrazine intermediate. Various oxidizing agents have been employed to achieve this transformation.

Molecular oxygen serves as a safe and environmentally friendly oxidizing agent for the conversion of dihydrotetrazines to tetrazines. This method is advantageous as it avoids the use of hazardous nitrogen-based oxidizers and their associated byproducts. For example, the oxidation of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) to its corresponding tetrazine (BT) can be accomplished by bubbling oxygen through a solution of the dihydrotetrazine in a polar aprotic solvent at elevated temperatures (60–80°C), resulting in a near-quantitative conversion. In some syntheses, simply stirring the dihydrotetrazine intermediate in an acidic solution with a balloon of oxygen for an extended period can effect the desired oxidation. youtube.com

A widely used and effective method for the oxidation of dihydro-1,2,4,5-tetrazines involves the in situ generation of nitrogen oxides from sodium nitrite (B80452) in an acidic medium, such as acetic or hydrochloric acid. mdpi.comnih.gov This approach has been successfully applied to a broad range of dihydrotetrazine derivatives. mdpi.com The typical procedure involves the addition of an aqueous solution of sodium nitrite to the reaction mixture, followed by the dropwise addition of an acid until the solution reaches a pH of approximately 3. nih.gov The completion of the reaction is often indicated by the appearance of a red color and the cessation of gas evolution. nih.gov However, this method can sometimes lead to side reactions, particularly the oxidation of sensitive functional groups like amino groups that may be present on the tetrazine ring. mdpi.comresearchgate.net

Table 1: Comparison of Oxidation Methods for Dihydrotetrazines

| Oxidizing Agent/System | Advantages | Disadvantages |

|---|---|---|

| Molecular Oxygen (O₂) | Environmentally friendly, avoids hazardous byproducts. | May require elevated temperatures or longer reaction times. youtube.com |

The Pinner synthesis, a classic method dating back to the late 19th century, is a cornerstone for the preparation of 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.comnih.gov This method and its variations are instrumental in accessing a wide array of tetrazine derivatives.

The traditional Pinner synthesis begins with the reaction of an iminoester with hydrazine. mdpi.comnih.gov This initial reaction forms an amidrazone intermediate. mdpi.com The subsequent cyclization of the amidrazone in the presence of excess hydrazine leads to the formation of a dihydro-1,2,4,5-tetrazine derivative. mdpi.com This dihydrotetrazine is then oxidized in a separate step to yield the final 1,2,4,5-tetrazine. nih.gov While effective for aromatic tetrazines, the classical Pinner synthesis is often not suitable for the preparation of alkyl-substituted tetrazines. nih.gov "Pinner-like" reactions, which are often one-pot syntheses using nitriles and hydrazine, have also been developed. nih.gov

Table 2: Key Steps in the Pinner Synthesis

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | Iminoester, Hydrazine | Amidrazone mdpi.com |

| 2 | Amidrazone, Excess Hydrazine | Dihydro-1,2,4,5-tetrazine mdpi.com |

Oxidation of Dihydrotetrazine Precursors

Condensation Reactions

Condensation reactions are a primary method for synthesizing the tetrazine core. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water.

A highly significant method for the synthesis of 1,2,4,5-tetrazine precursors involves the reaction of guanidine (B92328) hydrochloride with hydrazine. orgsyn.org This multi-step process is crucial for producing valuable tetrazine precursors, such as hydrazines and chlorides, which can be further functionalized. orgsyn.org

A key intermediate derived from guanidine is triaminoguanidine hydrochloride. The reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione in an aqueous solution leads to the formation of a precipitate, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. google.comgoogle.com This intermediate is then oxidized and subsequently treated with ammonia (B1221849) to yield 3,6-diamino-1,2,4,5-tetrazine. google.com An improved synthesis involves the reaction of 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione in alcohol under controlled conditions, which produces 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride. Current time information in Bangalore, IN. This dihydro intermediate is then oxidized with sodium perborate (B1237305) to give 3,6-diamino-1,2,4,5-tetrazine in a quantitative yield. Current time information in Bangalore, IN.

Table 1: Synthesis of 3,6-diamino-1,2,4,5-tetrazine from 1,3-diaminoguanidine monohydrochloride

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

| 1 | 1,3-Diaminoguanidine monohydrochloride, 2,4-Pentanedione | 2-Propanol | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 45-50% | Current time information in Bangalore, IN. |

| 2 | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | Sodium perborate tetrahydrate, Water | 3,6-Diamino-1,2,4,5-tetrazine | Quantitative | Current time information in Bangalore, IN. |

The condensation of imidoyl chlorides with hydrazine is a versatile method for synthesizing various 1,2,4,5-tetrazine derivatives. globalauthorid.com This approach is particularly effective for creating unsymmetrically substituted tetrazines, as the structural elements are connected before the cyclization step, which prevents the formation of mixed symmetrical and unsymmetrical products. globalauthorid.com However, specific documented examples of the direct synthesis of 1,2,4,5-tetrazine-1,4-diamine using this method are not prevalent in the reviewed literature. The method is generally applied for derivatives with other substituents.

The synthesis of 1,2,4,5-tetrazines from aldehydes is another established route, particularly useful for preparing derivatives with aliphatic substituents. globalauthorid.com The process typically involves a cyclocondensation reaction between an aldehyde and hydrazine to form a hexahydro-1,2,4,5-tetrazine derivative, which is then oxidized to the dihydro-1,2,4,5-tetrazine. globalauthorid.com While this method is valuable for certain tetrazine derivatives, its application for the direct synthesis of this compound is not a commonly reported pathway.

Dimerization Approaches (e.g., Ethyl Diazoacetate)

The dimerization of ethyl diazoacetate is a known method for constructing the 1,2,4,5-tetrazine ring. orgsyn.orgtubitak.gov.tr This reaction, conducted in the presence of a base like sodium hydroxide, leads to the formation of a disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. orgsyn.orgtubitak.gov.tr This dicarboxylate can then be neutralized, converted to the corresponding acid chloride, esterified, and finally oxidized to yield dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. orgsyn.orgtubitak.gov.tr This pathway provides a route to 3,6-disubstituted tetrazines with carboxylate groups, not directly to this compound. Further functional group transformations would be necessary to convert the carboxylates to amino groups.

Post-Synthetic Derivatization and Structural Modification

Once the 1,2,4,5-tetrazine ring is formed, further modifications can be introduced to tailor its properties.

Introduction of N-Oxide Moieties

A significant post-synthetic modification of 1,2,4,5-tetrazines is the introduction of N-oxide functionalities, which can enhance the energetic properties of the molecule.

The synthesis of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO2) has been achieved through the oxidation of 3,6-diamino-1,2,4,5-tetrazine. One method involves a two-step reaction sequence starting from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT). BDT is first oxidized to 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), which is then converted to DATZ. The DATZ is subsequently oxidized using peroxyformic acid to yield DATZO2 with a reported yield of 60.2%.

The oxidation of 3,6-diamino-1,2,4,5-tetrazine with most peracids typically yields the 1,4-dioxide as the major product. However, using peroxytrifluoroacetic acid can lead to the formation of the 1-oxide as the main product.

Table 2: Synthesis of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO2)

| Precursor | Oxidizing Agent | Product | Yield | Reference |

| 3,6-Diamino-1,2,4,5-tetrazine | Peroxyformic acid | 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide | 60.2% | |

| 3,6-Diamino-1,2,4,5-tetrazine | Most peracids | 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide | Major product |

Oxidative Functionalization of Tetrazine Rings

Direct oxidation of the tetrazine ring can lead to the formation of N-oxides. For instance, the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines is a known method to produce their corresponding N-oxides. While specific examples for this compound are not detailed in the reviewed literature, the general principle involves the use of strong oxidizing agents. For example, the oxidation of 3,6-diamino-1,2,4,5-tetrazine derivatives can be achieved using reagents like hydrogen peroxide in acetic acid. This process introduces N-oxide moieties, creating a zwitterionic structure that balances the fuel (amino groups) and oxidizer (N-oxide) components within the same molecule.

Regioselective N-Oxidation Strategies

Achieving regioselectivity in the N-oxidation of unsymmetrically substituted tetrazines is a significant synthetic challenge. The position of oxidation is influenced by the electronic nature of the substituents on the tetrazine ring. While the literature extensively covers oxidation at the 3 and 6 positions, specific strategies for the regioselective N-oxidation of this compound are not well-documented. However, it is understood that electron-donating groups can influence the site of oxidation. In principle, the amino groups at the N-1 and N-4 positions would act as electron-donating groups, potentially directing oxidation to the adjacent nitrogen atoms (N-2 and N-5). The choice of oxidant and reaction conditions would be crucial in controlling the degree and location of oxidation.

Nitration of Exocyclic Amine Groups

The nitration of amino groups attached to a tetrazine core is a common method to increase the energy density of the resulting compounds. This process typically involves the use of a nitrating agent, such as a mixture of nitric acid and acetic anhydride. Research has shown that for derivatives like N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, nitration occurs specifically on the exocyclic secondary amine groups. nih.gov This suggests that if this compound were subjected to similar conditions, the nitration would likely occur on the exocyclic primary amine groups, yielding N¹,N⁴-dinitro-1,2,4,5-tetrazine-1,4-diamine. The extent of nitration can be influenced by the concentration of the nitrating agent and the nature of the substituents on the tetrazine ring.

Nucleophilic Substitution Reactions for Diverse Functionalization

Nucleophilic substitution reactions are a versatile tool for introducing a wide array of functional groups onto the tetrazine ring, typically at the 3 and 6 positions. Precursors such as 3,6-dichloro-1,2,4,5-tetrazine (B31795) are often used as electrophiles in these reactions. rsc.org While direct nucleophilic substitution on the nitrogen atoms of the tetrazine ring is not a common pathway, the amino groups of this compound could themselves act as nucleophiles. For instance, they could potentially react with suitable electrophiles, leading to further functionalization. The high electrophilicity of the 1,2,4,5-tetrazine ring can sometimes lead to side reactions, including the formation of dihydrotetrazines and disulfides when using S-nucleophiles. nih.gov

Oxidative Cyclization for Fused Systems (e.g., Triazolo[1,5-b]benchchem.comnih.govresearchgate.netresearchgate.nettetrazines)

The formation of fused heterocyclic systems containing a tetrazine ring is a known strategy to create novel, high-nitrogen content materials. One such example is the thermal cyclization of tetrazol-5-ylamino-1,2,4,5-tetrazines, which leads to the formation of a fused triazolo[1,5-b] nih.govresearchgate.netresearchgate.nettetrazine system. nih.gov This process involves an intramolecular cyclization followed by oxidation. Although a direct example starting from this compound is not available, a similar strategy could theoretically be employed if the amino groups were first converted into suitable precursors for cyclization, such as hydrazines.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of tetrazine derivatives. Key factors that are often adjusted include temperature, reaction time, and the choice of solvent and reagents. For example, in the synthesis of 3,6-diamino-1,2,4,5-tetrazine derivatives, overcoming drawbacks such as high temperatures and pressures has been a focus of optimization efforts. researchgate.net The oxidation of dihydro-1,2,4,5-tetrazines to their aromatic counterparts has been achieved with various oxidizing agents, with yields depending on the specific reagent used. For instance, m-chloroperoxybenzoic acid (m-CPBA), benzoyl peroxide, and benzoquinone have been used, yielding the desired tetrazine with varying efficiencies. mdpi.com The table below summarizes the yields for different oxidizing agents in the synthesis of 1,2,4,5-tetrazines from their dihydro precursors. mdpi.com

| Oxidizing Agent | Yield (%) |

| m-Chloroperoxybenzoic acid (m-CPBA) | 55 |

| Benzoyl peroxide | 65 |

| Benzoquinone | 71 |

Reactivity and Mechanistic Investigations of 1,2,4,5 Tetrazine 1,4 Diamine Systems

Cycloaddition Reactions

1,2,4,5-tetrazines are electron-deficient heterocyclic compounds that readily participate in inverse electron demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles. nih.govsigmaaldrich.com This reactivity has been widely exploited for the synthesis of a variety of heterocyclic frameworks. sigmaaldrich.comrsc.org

Inverse Electron Demand Diels-Alder Reactions with Dienophiles

The iEDDA reaction of 1,2,4,5-tetrazines typically proceeds with a broad range of dienophiles, including alkenes, alkynes, and enamines. sigmaaldrich.comd-nb.info The reaction is characterized by the participation of the electron-deficient tetrazine as the diene component and an electron-rich dienophile. nih.gov The rate and efficiency of these reactions are influenced by the substituents on both the tetrazine ring and the dienophile. nih.govrsc.org

For over six decades, the exclusive mode of cycloaddition observed for 1,2,4,5-tetrazines has been the [4+2] cycloaddition across the C3 and C6 positions of the tetrazine ring. nih.gov This conventional pathway involves the tetrazine acting as a carbon-based diene. The reaction with a dienophile leads to a bicyclic intermediate which then typically undergoes a retro-Diels-Alder reaction to extrude molecular nitrogen, leading to the formation of a dihydropyridazine (B8628806), which can then aromatize to a pyridazine (B1198779) derivative. d-nb.infoacs.org This C3/C6 cycloaddition has been a reliable and predictable method for the synthesis of various nitrogen-containing heterocycles. nih.gov

The general mechanism for the C3/C6 cycloaddition is a concerted process, although stepwise mechanisms can also operate depending on the specific reactants and conditions. nih.gov The initial cycloaddition is often the rate-determining step, followed by a rapid loss of dinitrogen. acs.org

Table 1: Conventional C3/C6 Cycloaddition of 1,2,4,5-Tetrazines

| Reactants | Pathway | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrazine (B1199680) + Alkene | [4+2] Cycloaddition across C3/C6 | Bicyclic adduct | Dihydropyridazine/Pyridazine | acs.org |

| 1,2,4,5-Tetrazine + Enamine (in MeOH) | [4+2] Cycloaddition across C3/C6 | Bicyclic adduct | Pyridazine derivative | nih.govnih.gov |

Recently, a groundbreaking discovery has revealed an alternative cycloaddition pathway for 1,2,4,5-tetrazines, specifically a formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms. nih.govnih.gov This unprecedented reactivity was observed in the reaction of 1,2,4,5-tetrazines with enamines under specific solvent conditions. nih.govnih.gov This discovery has opened up new avenues for the synthesis of 1,2,4-triazine (B1199460) derivatives. nih.gov

The chemoselectivity between the conventional C3/C6 and the novel N1/N4 cycloaddition pathways is remarkably controlled by the choice of solvent. nih.govnih.gov While traditional protic solvents like methanol (B129727) (MeOH) favor the C3/C6 pathway, the use of hexafluoroisopropanol (HFIP) as a solvent promotes the N1/N4 cycloaddition. nih.govnih.gov

HFIP is a highly polar, non-nucleophilic solvent with strong hydrogen bond-donating capabilities. researchgate.netacs.org It is believed that HFIP activates the tetrazine for cycloaddition through hydrogen bonding. nih.gov This interaction with the tetrazine nitrogen atoms is thought to be a key factor in directing the reaction towards the N1/N4 pathway. nih.govnih.gov A clear correlation has been observed between the pKa of perfluoroalcohols and the ratio of N1/N4 to C3/C6 cycloaddition products, with a lower pKa (stronger H-bonding capability) favoring the N1/N4 pathway. nih.gov For instance, a switch from exclusive C3/C6 cycloaddition in MeOH (pKa 15.5) to exclusive N1/N4 cycloaddition in HFIP (pKa 9.3) has been demonstrated. nih.gov

Table 2: Solvent Effect on Cycloaddition Pathway of 1,2,4,5-Tetrazines with Enamines

| Solvent | pKa | Predominant Cycloaddition Pathway | Final Product Type | Reference |

|---|---|---|---|---|

| Methanol (MeOH) | 15.5 | C3/C6 | Pyridazine | nih.govnih.gov |

| Hexafluoroisopropanol (HFIP) | 9.3 | N1/N4 | 1,2,4-Triazine | nih.govnih.gov |

A key step following the initial cycloaddition in the C3/C6 pathway is the extrusion of molecular nitrogen (N2) from the bicyclic adduct. sigmaaldrich.comacs.org This retro-Diels-Alder reaction is typically a facile and exothermic process, leading to the formation of a 4,5-dihydropyridazine. acs.orgnih.gov Subsequent aromatization to the corresponding pyridazine can occur, often spontaneously or upon workup, through the elimination of a small molecule if a suitable leaving group is present on the dienophile. d-nb.info

In the case of the N1/N4 cycloaddition, the reaction cascade also leads to an aromatic product. After the formal [4+2] cycloaddition across the nitrogen atoms and subsequent rearrangement, the process concludes with the loss of a nitrile molecule, which drives the aromatization to furnish the final 1,2,4-triazine derivative. nih.govnih.gov

Formation of 1,2,4-Triazine Derivatives

The transformation of a 1,2,4,5-tetrazine core into a 1,2,4-triazine ring represents a significant structural rearrangement. Research has uncovered specific pathways through which this can occur.

One notable method involves a formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the 1,2,4,5-tetrazine ring. nih.gov This is an unconventional reaction mode, as typical Diels-Alder reactions with tetrazines occur across the C3/C6 positions. This unique reactivity has been observed in reactions with enamines, promoted by the hydrogen-bonding capabilities of solvents like hexafluoroisopropanol (HFIP) or by Lewis acids such as zinc chloride (ZnCl₂). nih.govnih.gov The process is believed to proceed through an initial nucleophilic attack of the enamine on a ring nitrogen, followed by a series of steps including a 6π electrocyclic rearrangement, ultimately leading to the extrusion of a nitrile and aromatization to form the 1,2,4-triazine derivative. nih.govnih.gov

Under these conditions, even 3,6-diamino-1,2,4,5-tetrazine can yield the corresponding 1,2,4-triazine, although its reactivity is reported to be modest compared to other substituted tetrazines. nih.gov Another documented pathway for forming 1,2,4-triazines involves the reaction of 1,2,4,5-tetrazines with reagents like cyanamides or thioimides, which results in the loss of one nitrogen atom from the tetrazine ring to yield the triazine structure. youtube.com

Nucleophilic and Electrophilic Reactivity

The electronic properties of the 1,2,4,5-tetrazine ring, characterized by a high degree of π-electron deficiency, make it highly susceptible to nucleophilic attack. youtube.com This inherent reactivity is modulated by the substituents on the ring.

Substitution Reactions at Ring and Exocyclic Positions

Nucleophilic substitution is a key reaction for the functionalization of the 1,2,4,5-tetrazine core. When the ring is substituted with good leaving groups, such as chloro or methylthio groups, these can be readily displaced by a variety of nucleophiles. youtube.com Nitrogen, oxygen, and sulfur-based nucleophiles have been successfully used to introduce new functional groups onto the tetrazine ring. youtube.com

The presence of amino groups on the 1,2,4,5-tetrazine ring, as in 1,2,4,5-tetrazine-1,4-diamine, influences its reactivity. While the amino groups themselves are nucleophilic, the electron-donating nature of these groups can decrease the electrophilicity of the ring carbons compared to tetrazines bearing electron-withdrawing groups. However, the ring remains reactive. For instance, the synthesis of valuable tetrazine precursors from guanidine (B92328) derivatives provides intermediates that can be further functionalized through nucleophilic substitution reactions. mdpi.com

Addition reactions are also observed. Strong carbon nucleophiles, such as organolithium or Grignard reagents, tend to add to a ring nitrogen atom rather than displacing a substituent, leading to the formation of 1,4-dihydrotetrazine adducts. youtube.com Electrophilic substitution on the exocyclic amino groups is also possible, such as in nitration reactions, although this can be challenging and may lead to complex product mixtures. deepdyve.com

Oxidation and Reduction Pathways

The nitrogen-rich 1,2,4,5-tetrazine system can undergo both oxidation and reduction reactions. The most common synthetic route to 1,2,4,5-tetrazines involves the oxidation of their 1,2-dihydro or 1,4-dihydro precursors. mdpi.com A variety of oxidizing agents have been employed for this transformation, including:

Nitrogen oxides (generated in situ from sodium nitrite (B80452) in acid) mdpi.com

Hydrogen peroxide mdpi.com

Molecular oxygen

Iron(III) chloride mdpi.com

Care must be taken during these oxidations, as side reactions affecting the exocyclic amino groups can occur. mdpi.com For example, 3,6-diamino-1,2,4,5-tetrazine serves as a precursor to its N-oxide derivative, 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂), through oxidation. energetic-materials.org.cn

Reduction of the tetrazine ring is also a known process. The electron-deficient ring is readily reduced, which can lead to the formation of dihydrotetrazine derivatives or even ring cleavage under more strenuous conditions.

Decomposition Mechanisms and Kinetics

The decomposition of nitrogen-rich heterocyclic compounds like this compound is of critical importance, particularly for their application as energetic materials. The stability of the molecule and the nature of its decomposition products are key performance parameters.

Thermal Decomposition Pathways and Intermediate Species

Thermal decomposition studies of 3,6-disubstituted-1,2,4,5-tetrazines indicate that the tetrazine ring itself is not typically maintained under decomposition conditions. researchgate.net The initial fragmentation pathways common to several derivatives involve the elimination of molecular nitrogen (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N single bond. researchgate.net

For substituted tetrazines, the nature of the substituent plays a crucial role in the decomposition mechanism. In many cases, the decomposition is initiated by the fragmentation of the exocyclic substituent rather than the ring itself. researchgate.net For instance, in derivatives with tetrazole rings, the less thermostable tetrazole ring is believed to decompose first. researchgate.net For this compound, the decomposition would likely involve a combination of ring fragmentation and reactions involving the amino groups, leading to the formation of various gaseous products and a carbon-rich residue. Studies on the closely related researchgate.netresearchgate.nettriazolo[4,3-b] mdpi.comresearchgate.netresearchgate.nettetrazine-3,6-diamine (TTDA) have shown that its decomposition yields gaseous products like cyanogen (B1215507) (C₂N₂) and hydrogen cyanide (HCN), along with a condensed phase product of nanostructured carbon nitride (α-C₃N₄). mdpi.com

Activation and Induction Energies of Decomposition Processes

The following table summarizes the decomposition temperatures and kinetic parameters for several energetic tetrazine derivatives.

| Compound | Abbreviation | Decomposition Temperature (Tdec, °C) | Activation Energy (Ea, kJ/mol) | Reference |

|---|---|---|---|---|

| researchgate.netresearchgate.netTriazolo[4,3-b] mdpi.comresearchgate.netresearchgate.nettetrazine-3,6-diamine | TTDA | 349.5 | 129.0 | mdpi.com |

| 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine | BTATz | 265 - 350 | 212.7 | nih.gov |

| 3-(1H-1,2,3,4-tetrazol-5-ylamino)-6-(3,5-dimethyl-pyrazol-1-yl)-s-tetrazine | TADPTz | 245 - 275 | 257.3 | nih.gov |

| 3,6-bis(3,5-diamino-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine | - | 370 | Not Reported | znaturforsch.com |

| 3-Amino-6-(3,5-diamino-1,2,4-triazol-1-yl)-1,2,4,5-tetrazine | - | 314 | Not Reported | znaturforsch.com |

The data indicates that the thermal stability of tetrazine-based compounds is highly dependent on their substituent groups. For example, the fusion of a triazole ring and further substitution with diamino-triazole groups can lead to exceptionally high decomposition temperatures, exceeding 350°C. znaturforsch.comrsc.org The activation energy for the decomposition of the fused-ring system TTDA is 129.0 kJ/mol. mdpi.com For this compound, an induction energy for the inhibition process (Eing) was also estimated to be in the range of 800–1400 kJ/mol, providing further insight into its decomposition kinetics. mdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Analysis of the electronic structure and bonding in diamino-1,2,4,5-tetrazine reveals the influence of the amino groups on the electron-deficient tetrazine ring.

A range of quantum chemical methods have been employed to study 1,2,4,5-tetrazine (B1199680) derivatives. nih.govacs.org Density Functional Theory (DFT), particularly with the B3LYP functional, is frequently used to predict molecular geometries, heats of formation (HOF), and bond dissociation energies (BDE). researchgate.net Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized for these calculations, providing a hierarchy of methods to assess the electronic properties and energetics of these molecules. nih.govacs.org For instance, high-level ab initio calculations such as RI-MP2/aug-cc-pVTZ have been used to analyze anion-π interactions, which are enhanced by the coordination of metal ions to the tetrazine ring. nih.gov These computational approaches are essential for understanding the structure-property relationships that govern the behavior of these nitrogen-rich compounds. nih.govacs.org

The electronic properties of 1,2,4,5-tetrazines are largely defined by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and spectral properties. libretexts.org

The characteristic pink or red color of 1,2,4,5-tetrazines is due to a weak, symmetry-forbidden n→π* electronic transition in the visible region of the spectrum. mdpi.comresearchgate.net The energy for this transition is relatively low, corresponding to wavelengths around 510-550 nm. researchgate.net In addition to the n→π* transition, these molecules also exhibit more energetic π→π* transitions in the ultraviolet region. libretexts.org

Computational studies using DFT can calculate the energies of the HOMO and LUMO. researchgate.net For 1,2,4,5-tetrazines, the HOMO is often associated with the nitrogen lone pairs (n orbitals), while the LUMO is a π* orbital of the ring. Substituents on the tetrazine ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups, such as amino (-NH2) groups, raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. Lowering the LUMO energy makes the tetrazine more reactive in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.org The HOMO-LUMO gap can be correlated with experimental maximum absorption wavelengths (λmax) and provides insights into the electronic stability and reactivity of the molecule. researchgate.net

The table below shows representative calculated HOMO-LUMO energy gaps for a related compound.

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) | B3LYP/6-311G | 2.94 | researchgate.net |

The reactivity of 1,2,4,5-tetrazines, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions, has been a subject of detailed computational analysis. nih.gov Traditionally, the high reactivity of these electron-deficient dienes is explained by Frontier Molecular Orbital (FMO) theory, where a small energy gap between the tetrazine's LUMO and the dienophile's HOMO facilitates the reaction. nih.gov Substituents that lower the tetrazine's LUMO energy, such as amino groups, are expected to accelerate the cycloaddition.

Thermochemical Calculations

Thermochemical calculations are vital for evaluating the energetic properties and stability of 1,2,4,5-tetrazine derivatives, particularly for their potential use as high-energy density materials (HEDMs). nih.gov

The heat of formation (HOF) is a fundamental measure of the energy content of a molecule. A high positive HOF is a desirable characteristic for energetic materials. mdpi.com DFT (B3LYP), HF, and MP2 methods are used to calculate the gas-phase HOFs of tetrazine derivatives through the design of isodesmic reactions. nih.govacs.org These reactions involve a hypothetical process where the number and types of bonds are conserved, which helps to cancel out systematic errors in the calculations.

Studies have shown that the introduction of specific functional groups can significantly impact the HOF. For 3,6-bis(1H-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz), a derivative of diamino-tetrazine, a HOF of +450 kJ/mol was predicted using DFT (B3LYP/6-311+G*), a value that aligns well with experimental data. The presence of the amino (-NH2) group itself is noted to affect the HOF, although groups like cyano (-CN) or azido (B1232118) (-N3) lead to more substantial increases. nih.govacs.org

| Compound | Method | Predicted Heat of Formation (kJ/mol) | Reference |

|---|---|---|---|

| 3,6-bis(1H-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) | DFT (B3LYP/6-311+G*) | +450 |

Computational analyses have investigated the BDEs for the weakest bonds in various substituted 1,2,4,5-tetrazines. nih.govacs.org These studies indicate that the substitution of an amino (-NH2) group is favorable for enhancing the thermal stability of the 1,2,4,5-tetrazine ring. nih.govacs.org This suggests that the C-NH2 bond or bonds within the ring are strengthened or that the amino group does not introduce a new, weaker decomposition pathway. In contrast, groups like nitro (-NO2) or hydrazino (-NHNH2) can decrease the thermal stability of the parent ring. nih.govacs.org

| Substituent Group on 1,2,4,5-Tetrazine | Effect on Thermal Stability (Based on BDE Analysis) | Reference |

|---|---|---|

| -NH2 (Amino) | Favorable for enhancing stability | nih.govacs.org |

| -N3 (Azido) | Favorable for enhancing stability | nih.govacs.org |

| -CN (Cyano) | Favorable for enhancing stability | nih.govacs.org |

| -OH (Hydroxy) | Favorable for enhancing stability | nih.govacs.org |

| -NO2 (Nitro) | Unfavorable for stability | nih.govacs.org |

| -NHNH2 (Hydrazino) | Unfavorable for stability | nih.govacs.org |

Reaction Mechanism Modeling

Computational modeling has become indispensable for elucidating the complex reaction mechanisms of tetrazine derivatives, particularly in the context of cycloaddition reactions.

Computational Elucidation of Cycloaddition Selectivity

The inverse electron demand Diels-Alder (IEDDA) reaction is a hallmark of 1,2,4,5-tetrazines. However, the selectivity of this reaction is highly dependent on the nature of the substituents on the tetrazine ring. In the case of 1,2,4,5-tetrazine-1,4-diamine, the two amino groups are electron-donating. This electronic effect is known to decrease the rate of IEDDA reactions. In fact, 1,2,4,5-tetrazine-3,6-diamine (B1210988) has been described as having poor reactivity with dienophiles. nih.gov

Computational studies on substituted tetrazines have established that electron-withdrawing groups accelerate the IEDDA reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine, which leads to a stronger interaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. researchgate.netnih.gov Conversely, the electron-donating amino groups in this compound raise the LUMO energy, thus reducing its reactivity in typical IEDDA reactions.

A fascinating aspect of cycloaddition selectivity is the possibility of altering the reaction pathway from the conventional [4+2] cycloaddition across the C3 and C6 positions to a formal [4+2] cycloaddition across the N1 and N4 atoms. While the former is generally preferred due to more favorable orbital interactions and the formation of more stable C-C bonds, recent computational and experimental work has shown that this selectivity can be overturned. nih.gov

Solvent Effects on Reaction Pathways

Solvent effects can play a crucial role in dictating the reaction pathways of tetrazine cycloadditions. Protic solvents, for instance, can accelerate IEDDA reactions through hydrogen bonding with the nitrogen atoms of the tetrazine ring. This interaction can enhance the electrophilicity of the tetrazine and stabilize the transition state.

A remarkable example of solvent-controlled reaction pathways has been observed in the reaction of 1,2,4,5-tetrazines with enamines. While conventional solvents lead to the expected 3,6-cycloaddition product, the use of a highly fluorinated alcohol like hexafluoroisopropanol (HFIP) can completely switch the reaction pathway to an unprecedented 1,4-cycloaddition across the nitrogen atoms. nih.gov This dramatic change in regioselectivity is attributed to the strong hydrogen bonding ability of HFIP, which preferentially activates the nitrogen atoms of the tetrazine ring for cycloaddition. nih.gov

| Solvent | Promoted Cycloaddition Pathway | Reference |

|---|---|---|

| Standard Protic Solvents (e.g., Methanol) | Conventional 3,6-Cycloaddition | nih.gov |

| Hexafluoroisopropanol (HFIP) | Formal 1,4-Cycloaddition (with enamines) | nih.gov |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. For this compound, X-ray crystallography and computational studies have revealed a rich network of non-covalent interactions.

Anion-π Interactions

The 1,2,4,5-tetrazine ring is electron-deficient, which gives it the potential to engage in favorable non-covalent interactions with anions, known as anion-π interactions. Theoretical studies have shown that these interactions are energetically significant. nih.gov The positive electrostatic potential above the center of π-acidic azine rings, like tetrazine, is the driving force for this interaction. mdpi.com While the electron-donating amino groups in this compound would somewhat reduce the π-acidity of the ring compared to the parent tetrazine, the potential for anion-π interactions likely remains.

Hydrogen Bonding Networks

The crystal structure of this compound reveals a dominant and extensive network of intermolecular hydrogen bonds. iucr.org The amino groups act as proton donors, forming strong hydrogen bonds with the nitrogen atoms of adjacent tetrazine rings. iucr.org This robust hydrogen-bonding network is responsible for the planarity of the molecular layers in the crystal and the compound's notable insolubility. iucr.org

A computational study on the closely related 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112) further underscores the importance of hydrogen bonding in the solid state of such molecules. The study found that strong hydrogen bonds are the primary contributors to the stability of the dimers. scispace.com Similar computational investigations on 3,6-diamino-1,2,4,5-tetrazine (DATZ) have also highlighted the dominant role of strong hydrogen bonds in its dimer formation. scispace.com

| Compound | Key Intermolecular Interaction | Consequence | Reference |

|---|---|---|---|

| This compound | Strong intermolecular N-H···N hydrogen bonds | Planar molecular layers, high insolubility | iucr.org |

| 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112) | Strong hydrogen bonds dominate dimer stability | High corrected binding energy in dimers | scispace.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the hydrogen and carbon framework of a molecule, respectively. For 1,2,4,5-Tetrazine-1,4-diamine, specific chemical shifts (δ) and coupling constants (J) would be expected to confirm the arrangement of atoms. The protons of the amine groups would likely appear as a distinct signal in the ¹H NMR spectrum, while the two equivalent carbon atoms of the tetrazine ring would produce a single signal in the ¹³C NMR spectrum.

However, a thorough search of scientific databases and literature did not yield any published ¹H or ¹³C NMR spectroscopic data for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

For this compound, IR and Raman spectra would be expected to show characteristic vibrational modes. Key expected signals would include N-H stretching frequencies for the amino groups, as well as vibrations corresponding to the C=N and N-N bonds within the tetrazine ring.

Despite the utility of these techniques, no experimental IR or Raman spectra for this compound have been found in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the molecular formula.

For this compound (molecular formula C₂H₄N₆), the expected exact mass would be approximately 112.0497 Da. MS analysis would confirm this molecular weight, and its fragmentation pattern would offer further structural clues.

No published mass spectrometry or HRMS data could be located for this compound.

Thermal Analysis Techniques

Thermal analysis techniques are critical for characterizing the stability, decomposition, and energetic properties of tetrazine-based compounds. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting points, phase changes, and decomposition temperatures.

For energetic materials, DSC provides vital information on thermal stability. For instance, studies on asymmetrically substituted tetrazines and their energetic salts show decomposition temperatures ranging from 127 to 188°C, as determined by DSC scans typically run at a heating rate of 10°C·min⁻¹. nih.gov Similarly, other high-nitrogen energetic materials are characterized by DSC to find their decomposition temperatures, which can be very high (e.g., 355 °C for a fused pyrazolo-triazine ring system). researchgate.net These measurements are essential for assessing the safety and application potential of the compounds. dtic.mil

If this compound were to be analyzed, DSC would be employed to identify its melting point (if any) and its exothermic decomposition peak, which indicates its thermal stability. The data table below illustrates typical DSC findings for related energetic tetrazine compounds.

Table 1: Representative DSC Data for Energetic Tetrazine Derivatives

| Compound Name | Decomposition Onset (Td) | Reference |

|---|---|---|

| Asymmetrically Substituted Tetrazine Salt 1 | 188 °C | nih.gov |

| Asymmetrically Substituted Tetrazine Salt 2 | 127 °C | nih.gov |

| 1,2,4,5-Tetrazine-3,6-diamine (B1210988), 1,4-dioxide (DATAD) | 134 °C |

This table is representative of data for related compounds and not for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to study thermal stability and decomposition pathways by showing at which temperatures the material loses mass.

In the characterization of energetic materials, TGA is often used in conjunction with DSC. researchgate.net The TGA curve provides information about the decomposition process, such as whether it occurs in a single step or multiple steps, and the amount of residual mass at the end of the analysis. For many tetrazine-based energetic materials, the goal is to achieve high thermal stability, meaning a high decomposition temperature with a sharp, single-step mass loss. researchgate.net

For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the profile of its mass loss. This information is critical for understanding its stability and the nature of its decomposition products (volatile gases vs. solid residue).

Coordination Chemistry of 1,2,4,5 Tetrazine 1,4 Diamine and Analogs

Ligand Design and Properties

The 1,2,4,5-tetrazine (B1199680) (TTZ) heterocycle is a key building block for creating multifunctional ligands. researchgate.netresearchgate.net Its properties are characterized by a strong electron-acceptor character and the potential for functionalization, typically at the 3 and 6 positions, to tailor its electronic and steric profile for specific applications in coordination chemistry. researchgate.netrsc.org

A defining characteristic of 1,2,4,5-tetrazine and its derivatives in coordination chemistry is the prevalence of electron and charge transfer phenomena. researchgate.net The tetrazine ring possesses a very low-lying π* orbital, which is localized on the four nitrogen atoms. researchgate.net This electronic feature makes the ligand a strong electron acceptor and facilitates the formation of stable radical anion species upon reduction. researchgate.netresearchgate.net

This property is responsible for several key characteristics observed in their metal complexes:

Intense, low-energy charge transfer absorptions: The interaction between a metal's d-orbitals and the tetrazine's low-lying LUMO (π* orbital) can lead to prominent metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum. researchgate.netrsc.org

Stability of radical intermediates: The ability of the tetrazine ligand to accept an electron and form a stable radical anion (tz•−) is a crucial feature. researchgate.net This redox non-innocence allows for the formation of complexes where the ligand actively participates in the electronic structure, influencing the magnetic and electrochemical properties of the material. researchgate.netacs.org In some cases, this results in the formation of mixed-valent intermediates. researchgate.net

Electrical Conductivity: The charge transfer capabilities contribute to the electrical conductivity observed in some coordination polymers derived from tetrazine ligands. researchgate.net

The 1,2,4,5-tetrazine ring contains four nitrogen atoms, all of which can potentially function as lone pair donors to coordinate with metal ions. nih.gov This makes the tetrazine core a versatile building block for constructing coordination complexes with diverse dimensionalities and properties. The coordination of metal ions to the nitrogen atoms significantly influences the electronic properties of the tetrazine ring. High-level ab initio calculations have suggested that increasing the number of silver(I) ions coordinated to the nitrogen atoms progressively enhances the π-acidity (electron-accepting character) of the tetrazine ligand. nih.gov This enhanced electron deficiency upon coordination can, in turn, strengthen other interactions, such as anion-π binding. nih.gov

Complex Formation with Metal Ions (e.g., Silver(I), Copper(I))

Research has demonstrated that 1,2,4,5-tetrazines are effective ligands for complexing with various metal ions, with a particular focus on soft metal cations like silver(I) and copper(I). nih.govnih.gov These interactions have led to the formation of a range of coordination compounds, from discrete molecular clusters to extended polymeric frameworks. nih.govrsc.org The coordination can involve different numbers of nitrogen atoms, leading to varied structural motifs. For instance, heteroleptic copper(I) complexes have been synthesized where tetrazine derivatives act as the N^N ligand, showing MLCT transitions upon absorption in the visible region. rsc.org

The geometry of the 1,2,4,5-tetrazine ring, with its opposing nitrogen atoms, makes it an excellent bridging ligand capable of linking multiple metal centers. researchgate.netnih.govtaylorandfrancis.com This ability is fundamental to the construction of supramolecular materials and coordination polymers. researchgate.net The tetrazine ligand can bridge metal centers in various ways, contributing to the structural diversity of the resulting materials. researchgate.net For example, in complexes with 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz), the ligand radical anion (bptz•−) has been shown to bridge lanthanide ions to form molecular triangles. acs.org The nature of the bridging ligand is crucial as it can mediate magnetic interactions between the connected metal centers. researchgate.nettaylorandfrancis.com

A remarkable feature of the 1,2,4,5-tetrazine ligand is its ability to engage in an unprecedented μ4-coordination mode. nih.gov In this arrangement, all four nitrogen atoms of a single tetrazine ring act as lone pair donors, simultaneously bridging four different metal centers. This mode of binding has been observed in coordination polymers of the parent 1,2,4,5-tetrazine (ttz) and 3,6-dimethyl-1,2,4,5-tetrazine (Me₂ttz) with silver(I) and copper(I) ions. nih.gov For example, in the complex [Ag(ttz)(ClO₄)], the μ4-tetrazine ligands and silver ions compose a 3D framework. nih.gov This high degree of connectivity is a direct consequence of the availability of four nitrogen donor sites within the compact heterocyclic ring.

Table 1: Examples of 1,2,4,5-Tetrazine Coordination Complexes This table presents data for 1,2,4,5-tetrazine (ttz) and its 3,6-dimethyl analog (Me₂ttz) as representative examples of the coordination behavior of the tetrazine ring.

| Compound Formula | Metal Ion | Ligand | Coordination Mode | Resulting Structure | Reference |

| [Ag(ttz)(NO₃)] | Ag(I) | ttz | μ4 | 3D Framework | nih.gov |

| [Ag(ttz)(ClO₄)] | Ag(I) | ttz | μ4 | 3D Framework | nih.gov |

| [Cu₄Cl₄(Me₂ttz)] | Cu(I) | Me₂ttz | μ4 | 3D Framework | nih.gov |

| {[Ag(3)][PF₆]}∞ | Ag(I) | Bis-Tz | Chelating | 1D Polymeric Chain | nih.gov |

| [Dy₃(hfac)₆(bptz•⁻)₃] | Dy(III) | bptz•⁻ | Bridging | Molecular Triangle | acs.org |

Formation of Coordination Polymers and Frameworks

The ability of 1,2,4,5-tetrazine and its derivatives to act as multidentate bridging ligands is extensively utilized in the construction of coordination polymers and frameworks. nih.govlibretexts.org These extended structures are of interest for their diverse topologies and potential applications in areas such as molecular magnetism and materials science. researchgate.netrsc.org

The μ4-coordination capability of the tetrazine ring is particularly effective in generating robust, three-dimensional frameworks. nih.gov In the structures of [Ag(ttz)(X)] (where X = NO₃⁻ or ClO₄⁻), the tetrazine molecules link silver ions to form a 3D network. nih.gov Similarly, in [Cu₄Cl₄(Me₂ttz)], the μ4-ligands connect inorganic layers built from copper-chloride squares. nih.gov The resulting frameworks can possess porous structures, with the cavities sometimes occupied by counter-ions or solvent molecules. libretexts.org The combination of the tetrazine's bridging capacity and its unique electronic properties makes it a valuable component for designing functional metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net

Structure-Property Relationships in Polymeric Energetic Frameworks

The performance of polymeric energetic frameworks is intrinsically linked to the chemical and physical structure of the constituent polymers. Key factors influencing the properties of these materials include the polymer's chemical composition, molecular weight, and architecture. numberanalytics.com For instance, the introduction of high-nitrogen heterocyclic building blocks, such as tetrazoles, into the polymer backbone can significantly enhance the energetic properties. nih.gov

The relationship between structure and properties can be observed in several aspects of polymeric energetic materials:

Mechanical Properties: The mechanical integrity of a polymeric binder is crucial for its application in solid propellants. The strength of a polymer depends on the intermolecular forces between monomers. dronacharya.info Cross-linked polymers generally exhibit greater strength than branched or linear polymers. dronacharya.info For example, isocyanate-free curing of GAP using polyfunctional alkynes has been shown to yield significantly better mechanical properties compared to traditional urethane (B1682113) curing. tandfonline.com

Thermal Stability: The thermal stability of an energetic polymer is a critical safety and performance parameter. The introduction of certain functional groups can impact thermal stability. For instance, 1,2,4,5-Tetrazine-3,6-diamine (B1210988), 1,4-dioxide has a lower decomposition onset (134°C) compared to its parent compound, 3,6-diamino-1,2,4,5-tetrazine (318°C), a difference attributable to the N-oxide groups.

Table 1: Properties of Selected Energetic Polymer Precursors and Derivatives

| Compound/Polymer | Key Structural Features | Relevant Properties |

| Glycidyl azide (B81097) polymer (GAP) | Azido (B1232118) groups on a polymer backbone | High energy content, tunable mechanical properties. tandfonline.com |

| PZ-23 | Nitrogen-dense backbone with azido side groups | Over 20% more energy dense than GAP, similar nitrogen content. tandfonline.com |

| PZ-24 | Longer carbon chain compared to PZ-23 | Lower energetic properties than PZ-23, superior glass transition temperature (-100°C). tandfonline.com |

| 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide | Tetrazine backbone with amine and N-oxide groups | High nitrogen content, zwitterionic structure, improved oxygen balance (-45.7%). |

| Nanostructured Nitrocellulose (NNC) | Nitrated cellulose | Increased densities (1.698–1.711 g/cm³), high nitrogen contents (13.10–13.26%). researchgate.net |

Spectroscopic Probes for Metal-Ligand Interactions (e.g., EPR for Radicals)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal-ligand interactions, particularly in systems involving paramagnetic species such as radicals. uoc.gr The rich redox chemistry of 1,2,4,5-tetrazines, which allows them to exist in neutral, radical anion (tz•−), and even dianionic forms, makes EPR a valuable tool for their characterization. researchgate.net

The ability of the 1,2,4,5-tetrazine ring to accept an electron and form a stable radical anion is a key aspect of its coordination chemistry. researchgate.net This property is readily investigated using EPR spectroscopy. The resulting EPR spectrum can provide detailed information about the electronic structure of the radical complex, including the distribution of the unpaired electron. researchgate.net

Key features of EPR spectra that are relevant to the study of 1,2,4,5-tetrazine-based radicals include:

g-factor: The g-factor is a characteristic of the chemical environment of the unpaired electron. For organic radicals, it is typically close to the free-electron value of ~2.00. uoc.gr Deviations from this value in metal complexes can provide insights into spin-orbit coupling. uoc.gr

Hyperfine Interactions: The interaction of the unpaired electron with nearby nuclei with non-zero spin (e.g., ¹⁴N) leads to the splitting of the EPR signal into multiple lines. uoc.gr This hyperfine structure can be well-resolved in the radical complexes of 1,2,4,5-tetrazines and provides direct evidence for the delocalization of the unpaired electron onto the nitrogen atoms of the tetrazine ring. researchgate.net The number of lines is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. uoc.gr

An example of the application of EPR is the study of the complex [Cp₂Co][dimethyl-1,2,4,5-tetrazine], where the X-band EPR spectrum in acetonitrile (B52724) at 25 °C provides information on the radical anion of the dimethyl-1,2,4,5-tetrazine ligand. researchgate.net Such studies are crucial for understanding the electron transfer processes that are central to the coordination chemistry of these ligands.

Supramolecular Chemistry and Self Assembly of 1,2,4,5 Tetrazine Systems

Molecular Recognition and Intermolecular Interactions

The ability of 1,2,4,5-tetrazine-1,4-diamine and its derivatives to engage in specific intermolecular interactions is fundamental to its role in supramolecular chemistry. These interactions are primarily governed by hydrogen bonding and π-π stacking, which dictate how individual molecules recognize each other and aggregate in a predictable manner.

Detailed computational studies on a closely related derivative, 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112), provide significant insight into the nature of these interactions. Using density functional theory (DFT), researchers have identified and characterized stable dimer structures, revealing the dominant role of hydrogen bonds. ajol.info

The thermodynamic properties of dimerization have also been investigated, showing that the process is exothermic and accompanied by a decrease in entropy. ajol.info The spontaneous nature of the dimerization for some configurations at room temperature underscores the strength and specificity of the molecular recognition between these tetrazine derivatives. ajol.info

Crystal Engineering Principles Applied to Tetrazine Derivatives

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For 1,2,4,5-tetrazine (B1199680) derivatives, the principles of crystal engineering are applied to control the packing of molecules in the crystal lattice, which in turn influences material properties such as density, stability, and energetic performance.

The planar structure of the 1,2,4,5-tetrazine ring is a key feature that facilitates efficient crystal packing. mdpi.com This planarity, combined with the hydrogen-bonding capabilities of substituents like the amino groups in this compound, allows for the formation of well-defined, often layered or sheet-like, supramolecular arrangements.

For instance, studies on energetic materials derived from 3,6-diamino-1,2,4,5-tetrazine have shown that the crystal packing structure is crucial for achieving high density and low sensitivity. The arrangement of molecules in zigzag chains or face-to-face geometries, stabilized by extensive hydrogen bonding networks, helps to minimize voids and enhance intermolecular contacts, which is beneficial for decreasing mechanical sensitivity. researchgate.net The ability to form robust hydrogen-bonded networks is a central tenet in the crystal engineering of these materials. The molecular structure of derivatives can lead to graphite-like packed structures, a result of strong π–π stacking interactions. acs.org

The introduction of different functional groups allows for the fine-tuning of these interactions. For example, in derivatives of 3,6-diamino-1,2,4,5-tetrazine containing azole groups, X-ray crystal structure analysis reveals that intermolecular forces guide the assembly into specific geometries, which is a critical factor in reducing the sensitivity of these energetic compounds. researchgate.netrsc.org

Self-Assembly of Tetrazine-Containing Supramolecular Architectures

The predictable intermolecular interactions of tetrazine derivatives make them excellent building blocks, or "tectons," for the construction of larger, more complex supramolecular architectures through self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined structures.

While specific research on the self-assembly of this compound itself is limited, the broader class of nitrogen-rich heterocycles, such as 1,3,5-triazines, serves as an excellent model for the potential of these systems. nih.gov For example, 2,4,6-triamine-1,3,5-triazine (melamine) is a well-known building block in supramolecular chemistry due to its ability to form extensive hydrogen-bonded networks, leading to the self-assembly of tapes, rosettes, and other complex architectures. researchgate.net The diamino-tetrazine core, with its distinct geometry and hydrogen-bonding sites, can be envisioned to participate in similar self-assembly processes.

Coordination-driven self-assembly is another powerful strategy where tetrazine derivatives can be employed. By incorporating coordinating sites, such as pyridyl groups, onto the tetrazine scaffold, these molecules can act as ligands that assemble into discrete metallo-supramolecular structures, like macrocycles or cages, upon the addition of metal ions. sigmaaldrich.com The rigid geometry of the tetrazine core helps to direct the assembly process, leading to predictable and well-defined final architectures.

Furthermore, the reactivity of the tetrazine ring itself can be harnessed in the synthesis of mechanically interlocked molecules. The inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines is a key step in creating the bulky "stoppers" required for the formation of rotaxanes, where a linear "thread" is encircled by a macrocycle. nih.gov

Mechanochemical Approaches in Supramolecular Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to drive chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional solution-based synthesis. These solvent-free methods are often faster, more efficient, and can lead to the formation of novel supramolecular structures.

In the context of tetrazine-containing systems, mechanochemistry has been successfully applied to construct complex supramolecular assemblies. A notable example is the synthesis of mdpi.comrotaxanes. This process can involve a Diels-Alder reaction between a 1,2,4,5-tetrazine and an alkyne component within a pseudorotaxane, which is a precursor where the thread is not yet permanently entrapped. The mechanical force provided by ball-milling facilitates the reaction that forms the bulky stoppers, effectively locking the structure into a stable rotaxane. researchgate.net

This approach highlights how the inherent reactivity of the tetrazine core can be triggered by mechanical activation to finalize the construction of a complex supramolecular architecture. The efficiency and solvent-free nature of mechanochemical synthesis make it a particularly attractive strategy for preparing tetrazine-based supramolecular materials in a sustainable manner.

Applications of 1,2,4,5 Tetrazine 1,4 Diamine in Advanced Materials and Organic Synthesis

Research and Development in Energetic Materials

Derivatives of 1,2,4,5-tetrazine (B1199680) are a focal point in the research and development of high-nitrogen energetic materials. researchgate.net These compounds are recognized for their high density, thermal stability, and notable insensitivity to stimuli like electrostatic discharge, friction, and impact. researchgate.netmdpi.com

Design Principles for High-Nitrogen Energetic Compounds

The creation of high-nitrogen energetic compounds is a primary objective in the field of energetic materials. These compounds are sought after as they often release environmentally friendly molecular nitrogen as a major byproduct of propulsion or explosion. frontiersin.org The 1,2,4,5-tetrazine ring is a favored scaffold for constructing such materials due to its high nitrogen content and the large positive enthalpy of formation it imparts to the resulting compounds. frontiersin.orgnih.gov

A fundamental challenge in designing energetic materials is the inherent trade-off between energy output and chemical stability. nih.gov The 1,2,4,5-tetrazine ring offers a promising solution to this dilemma. Its high nitrogen content contributes to a high heat of formation, a key indicator of energetic potential. nih.gov The energy content of polynitrogen compounds stems from the significant energy difference between nitrogen-nitrogen single or double bonds and the highly stable triple bond in dinitrogen gas, which is released upon decomposition. dtic.mil

Simultaneously, the aromatic nature of the tetrazine ring provides a degree of inherent stability. researchgate.netmdpi.com Research has shown that the stability of many tetrazine derivatives is often dictated by the decomposition of their substituent groups rather than the tetrazine ring itself. researchgate.net This allows for a degree of control over the stability of the final compound by carefully selecting the functional groups attached to the tetrazine core. The goal is to create molecules that can store a large amount of chemical energy while remaining stable enough for safe handling and storage.

The energetic performance of tetrazine-based compounds is significantly influenced by the nature of the substituent groups attached to the tetrazine ring. rsc.orgresearchgate.netnih.gov The introduction of specific functional groups can be used to fine-tune properties such as density, detonation velocity, and sensitivity.

For instance, introducing amino groups, as in 1,2,4,5-Tetrazine-1,4-diamine, can enhance thermal stability. The presence of electron-withdrawing groups can increase the density and energetic output of the material. researchgate.net Conversely, certain substituents can contribute to the insensitivity of the compound to impact and friction. nih.gov The ability to modify the tetrazine scaffold through the introduction of various substituents allows for the rational design of energetic materials with tailored properties for specific applications.

A summary of the effects of different substituent groups on the properties of tetrazine derivatives is presented in the table below.

| Substituent Group | Effect on Energetic Properties | Reference |

| Amino (-NH2) | Enhances thermal stability | researchgate.net |

| Nitro (-NO2) | Increases density and detonation performance | nih.gov |

| Azido (B1232118) (-N3) | Increases nitrogen content and energy output | acs.org |

| Hydroxyl (-OH) | Can improve stability and selectivity in reactions | nih.gov |

Components in Advanced Propellant and Gas Generator Formulations

Due to their high nitrogen content and energetic properties, 1,2,4,5-tetrazine derivatives, including this compound, are considered for use in advanced propellant and gas generator formulations. researchgate.netnih.gov In these applications, the rapid and controlled decomposition of the energetic material to produce a large volume of gas is the primary function.

The high enthalpy of formation of tetrazine-based compounds contributes to a high specific impulse in propellants, a measure of their efficiency. dtic.mil For gas generators, such as those used in airbag systems, the ability to rapidly produce non-toxic gases like nitrogen is a key advantage. researchgate.net The low or non-existent oxygen content in many tetrazine derivatives can, however, lead to the formation of high-enthalpy combustion products, which may not allow for the full release of the stored energy. researchgate.net

Insensitive Energetic Material Design

A significant area of research in energetic materials is the development of insensitive munitions, which are less susceptible to accidental detonation. The inherent stability of the 1,2,4,5-tetrazine ring makes its derivatives attractive candidates for the design of insensitive energetic materials. researchgate.netmdpi.comnih.gov

The introduction of specific substituent groups can further enhance the insensitivity of these compounds. For example, the formation of strong hydrogen bonds within the crystal lattice of a tetrazine derivative can contribute to its low impact sensitivity. nih.gov By carefully selecting substituents, researchers can design energetic materials that possess a desirable balance of high performance and reduced sensitivity, making them safer to handle, transport, and store.

Building Blocks in Organic Synthesis and Chemical Biology

Beyond its applications in energetic materials, this compound and other functionalized tetrazines serve as valuable building blocks in organic synthesis and chemical biology. mdpi.comchemscene.com The tetrazine moiety can participate in a variety of chemical reactions, making it a versatile scaffold for the construction of more complex molecules.

In the realm of chemical biology, tetrazines are particularly known for their role in bioorthogonal chemistry. nih.gov The inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is a powerful tool for labeling and tracking biomolecules in living systems. nih.gov While the primary focus of this article is on this compound, it is important to note that the broader class of functionalized tetrazines has seen extensive use in this area. The amino groups on this compound could potentially be functionalized to attach targeting ligands or other moieties for biological applications.

The versatility of the tetrazine core allows for its incorporation into a wide range of molecular architectures, enabling the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and diagnostics. chemscene.com

Precursors for Novel Nitrogen Heterocycles (e.g., 1,2,4-Triazines)

The 1,2,4,5-tetrazine ring system serves as a versatile synthon for the creation of other complex nitrogen-containing heterocycles. researchgate.net One of the notable transformations is its conversion into 1,2,4-triazine (B1199460) derivatives. This is often achieved through domino annulation reactions or cycloaddition pathways where the tetrazine ring undergoes a formal [4+2] cycloaddition followed by the elimination of a nitrogen-containing fragment. rsc.orgacs.org

While the classical inverse-electron-demand Diels-Alder (iEDDA) reaction of 1,2,4,5-tetrazines occurs across the C3 and C6 positions, specific reaction conditions can promote an unprecedented cycloaddition across the N1 and N4 atoms. For instance, reactions with certain enamines can lead to the formation of a 1,2,4-triazine derivative following the expulsion of a nitrile. The amino groups at the C3 and C6 positions of the starting tetrazine would be incorporated into the resulting triazine structure, providing a direct route to highly functionalized triazines. The high nitrogen content and inherent reactivity of 3,6-diamino-1,2,4,5-tetrazine make it a promising precursor for a variety of nitrogen-rich heterocyclic systems. researchgate.net

Bioconjugation and Bioorthogonal Labeling Strategies (e.g., Tetrazine Ligation)

One of the most significant applications of 1,2,4,5-tetrazine derivatives is in bioconjugation, specifically through a reaction known as tetrazine ligation. nih.govfrontiersin.org This bioorthogonal reaction, meaning it can proceed within a living system without interfering with native biochemical processes, utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. nih.govnih.gov The reaction is exceptionally fast and specific, occurring between the electron-poor tetrazine ring (the diene) and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO), which can be attached to a biomolecule of interest. nih.govsigmaaldrich.com

The key features of tetrazine ligation are:

Extraordinary Kinetics: The reaction rates are among the fastest known in bioorthogonal chemistry, allowing for the labeling of biomolecules at very low concentrations. nih.govsigmaaldrich.com

High Specificity: Tetrazines react specifically with strained alkenes or alkynes, avoiding side reactions with other functional groups present in a complex biological environment. google.com

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), making the final covalent bond irreversible and highly stable. frontiersin.orggoogle.com

The substituents on the tetrazine ring at the 3 and 6 positions play a crucial role in modulating the reaction kinetics. researchgate.net Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups, such as the amino groups in 3,6-diamino-1,2,4,5-tetrazine, tend to decrease it. researchgate.net This tunability allows for the design of specific tetrazine probes tailored for different applications, from cellular imaging to in vivo diagnostics. nih.govresearchgate.net

| Component | Role | Example | Key Outcome |

|---|---|---|---|

| 1,2,4,5-Tetrazine Derivative | Diene (Bioorthogonal Probe) | 3,6-diamino-1,2,4,5-tetrazine | Formation of a stable dihydropyridazine (B8628806) conjugate with release of N₂ gas. nih.gov |

| Strained Alkene | Dienophile (Attached to Target) | trans-cyclooctene (TCO) |

Advanced Materials Science

Components for Photo- and Electroactive Materials

Derivatives of 1,2,4,5-tetrazine are increasingly being explored as building blocks for photo- and electroactive materials. researchgate.netrsc.org The tetrazine ring possesses inherent electron-accepting properties and undergoes n→π* electronic transitions, which are responsible for the characteristic color of these compounds and their unique photophysical behavior. rsc.org These properties make them suitable for integration into organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The functionalization of the tetrazine core at the 3 and 6 positions allows for the fine-tuning of its electronic and optical properties. The introduction of amino groups, which are electron-donating, modifies the energy levels of the molecular orbitals, impacting the material's absorption, emission, and charge-transport characteristics. This tunability is critical for designing materials with specific functionalities for applications in electronic devices, luminescent elements, and photoelectric conversion systems. rsc.org For example, bis-3,5-diamino-1,2,4-triazolyl-1,2,4,5-tetrazine (BDTT), a related nitrogen-rich compound, has shown features of a small molecule organic semiconductor, highlighting the potential of such scaffolds in optoelectronics. researchgate.net

Potential in Sensor Development

The unique reactivity and photophysical properties of tetrazines make them excellent candidates for the development of chemical sensors, particularly fluorogenic probes. researchgate.netchemimpex.com A common strategy involves creating a "turn-on" or "turn-off" fluorescent sensor. In this design, a fluorescent dye (fluorophore) is covalently linked to the tetrazine molecule. The close proximity of the tetrazine ring often quenches the fluorescence of the dye through mechanisms like photoinduced electron transfer (PET). frontiersin.org

When the tetrazine moiety reacts with a specific analyte (for example, a target molecule tagged with a strained alkene), the tetrazine ring is consumed. rsc.org This consumption disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, which signals the presence of the analyte. frontiersin.orgrsc.org This approach has been used to detect biomolecules and for bio-imaging applications with a high signal-to-noise ratio. researchgate.net The inherent fluorescence of some tetrazine ethers, which is lost upon reaction, provides an alternative "turn-off" sensing mechanism. rsc.org

| State | Description | Fluorescence | Mechanism |

|---|---|---|---|

| "Off" State | Tetrazine-fluorophore conjugate is unreacted. | Low / Quenched | The tetrazine ring quenches the fluorophore's emission. frontiersin.org |

| "On" State | Tetrazine reacts with a target analyte (e.g., via iEDDA). | High / Restored | The tetrazine is consumed, eliminating the quenching effect. frontiersin.orgrsc.org |

Formation of Polymer Ceramics (e.g., Carbon Nitride)

High-nitrogen heterocyclic compounds are valuable molecular precursors for the synthesis of advanced nitrogen-rich materials like carbon nitride (C₃N₄) via the Polymer-Derived Ceramics (PDCs) route. nih.govrsc.org These ceramics are of interest for their potential applications in catalysis, electronics, and as hard materials. The high nitrogen content, thermal stability, and defined structure of tetrazine derivatives make them ideal candidates for this bottom-up synthesis approach. rsc.org

Research has shown that 3,6-di(azido)-1,2,4,5-tetrazine, a compound closely related to 3,6-diamino-1,2,4,5-tetrazine, serves as an effective single-source precursor for the preparation of nitrogen-rich carbon nitrides and carbon nanospheres. nih.gov Upon thermal decomposition, these precursors can transform into a stable ceramic material while retaining a high nitrogen content. The use of a single, well-defined molecular precursor like a tetrazine derivative allows for greater control over the composition and structure of the final ceramic product. Given its high nitrogen content and structural similarity to proven precursors, 3,6-diamino-1,2,4,5-tetrazine represents a potential building block for creating novel polymer-derived carbon nitride materials.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to 1,2,4,5-Tetrazine-1,4-diamine Isomers

The synthesis of 1,2,4,5-tetrazine (B1199680) derivatives is well-established, typically involving a two-step process of forming a dihydro-1,2,4,5-tetrazine intermediate followed by oxidation. mdpi.com Common starting materials include formamidinium acetate (B1210297), imidoesters, nitriles, and guanidine (B92328) derivatives. mdpi.com However, the selective synthesis of specific isomers of asymmetrically substituted tetrazines, such as this compound, presents a significant challenge.

Future research should focus on developing regioselective synthetic methodologies. This could involve:

Stepwise Functionalization: Building the tetrazine ring with one amino group already in place or protected, followed by the selective introduction of the second amino group at the desired position. This approach could adapt existing methods for creating unsymmetrical tetrazines, such as those using imidoyl chlorides, which can prevent the formation of mixed products. mdpi.com

Precursor Design: The synthesis of 3,6-diamino-1,2,4,5-tetrazine often starts from the reaction of guanidine hydrochloride and hydrazine (B178648). mdpi.com Developing novel precursors that favor the formation of the 1,4-diamine isomer is a critical area for exploration.